2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl-
Description
Properties
CAS No. |
23996-36-3 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-methyl-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-15-12-9-5-6-10-13(12)16(14(15)17)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
VMKCXIJBSNPXCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is critical to ensure efficient production .
Chemical Reactions Analysis
Oxidation Reactions
The compound participates in oxidation processes, particularly at sulfur-containing substituents. For example:
-
Hydrogen Peroxide-Mediated Oxidation :
Reaction of 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole with hydrogen peroxide in acetic acid generates the target compound via oxidation of the methylthio group.
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation of methylthio group | H₂O₂ in acetic acid | Formation of sulfoxide or sulfone derivatives |
Nucleophilic Substitution
The chloro and bromo substituents on the benzimidazole scaffold facilitate nucleophilic substitutions:
-
Alkaline Condensation :
Condensation with (1-bromo-3-chloropropyl)benzene under alkaline conditions replaces the chloro group, forming intermediates for further modifications . -
Finkelstein Reaction :
Chloro groups are replaced with iodide using NaI in acetone, enhancing reactivity for subsequent azide formation .
Reduction Reactions
Reduction of nitro or carbonyl groups adjacent to the benzimidazole core is achievable:
-
Sodium Borohydride Reduction :
Used to reduce keto groups in intermediates, as seen in the synthesis of side chains for benzimidazole derivatives . -
Catalytic Hydrogenation :
H₂ with Pd/C selectively reduces nitro groups to amines without affecting the benzimidazole ring.
| Substrate | Reducing Agent | Product |
|---|---|---|
| Nitrobenzimidazole | H₂/Pd/C | Aminobenzimidazole |
| Keto intermediate | NaBH₄ | Alcohol derivative |
Condensation and Cyclization
The benzimidazole ring serves as a scaffold for constructing complex molecules:
-
Cyclization with 1,1′-Carbonyldiimidazole :
Reacting o-phenylenediamine derivatives with 1,1′-carbonyldiimidazole forms the benzimidazol-2-one core . -
Alkylation Reactions :
Alkylation at the nitrogen positions introduces side chains for pharmacological optimization .
Azide Formation and Staudinger Reaction
-
Azide Synthesis :
Treatment of halogenated derivatives with NaN₃ in DMF yields azides, which are precursors for amines via Staudinger reactions . -
Triphenylphosphine-Mediated Reduction :
Converts azides to primary amines, enabling further bioconjugation .
Nitration and Sulfonation
-
Nitration :
HNO₃ introduces nitro groups at electron-rich positions, modifying electronic properties for drug design.
Comparative Reaction Data
The table below summarizes key reaction conditions and yields for functionalization:
Mechanistic Insights
-
Nucleophilic Aromatic Substitution :
Electron-withdrawing groups (e.g., nitro) activate the benzimidazole ring for attack by nucleophiles like amines or alkoxides. -
Oxidation Pathways :
The methylthio group’s oxidation follows a radical mechanism in acidic H₂O₂, forming sulfoxides as intermediates.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-phenyl- involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in biological molecules is crucial for its activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazolone Core
Piperidinyl-Substituted Analog
- Compound : 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(4-piperidinyl)-, hydrochloride (CAS 2147-85-5)
- Molecular Formula : C₁₃H₁₇N₃O·ClH
- Molecular Weight : 267.75 g/mol
- Key Differences :
- Melting Point: 225–230°C, higher than non-salt forms due to ionic interactions .
- Applications : Likely used in pharmaceutical contexts for improved solubility in acidic environments.
Tetrahydro-4-Pyridinyl Analog
- Compound : 1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazol-2-one (CAS 2147-83-3)
- Molecular Formula : C₁₂H₁₃N₃O
- Key Differences :
- Substitution with a partially saturated pyridine ring, which may enhance metabolic stability.
- Use : Pharmaceutical intermediate, suggesting utility in drug synthesis .
Functionalized Derivatives with Pharmacological Relevance
Flibanserin (5-HT Receptor Modulator)
- Structure : 1-[2-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]ethyl] substitution .
- Molecular Formula : C₂₀H₂₁F₃N₄O
- Molecular Weight : 390.41 g/mol
- Key Differences :
NS-1619 (K⁺ Channel Activator)
- Structure : 1-(2-Hydroxyphenyl)-5-(trifluoromethyl) substitution (CAS 153587-01-0) .
- Molecular Formula : C₁₅H₈F₆N₂O₂
- Key Differences :
Thermodynamic and Solubility Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2H-benzimidazol-2-one derivatives, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted 1,2-phenylenediamines and carbonyl sources. For example, in derivatives with trifluoromethyl groups, refluxing 1,2-phenylenediamine with trifluoroacetic acid and HCl under nitrogen achieves cyclization . Modifications like using tetra-n-butylammonium bromide as a catalyst in benzylation reactions can enhance regioselectivity and reduce side products . Key parameters include solvent choice (e.g., DMF for alkylation steps), temperature control (reflux for 4–16 hours), and stoichiometric ratios of reagents (e.g., 1.6 equivalents of CF₃COOH) .
Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of 1-methyl-3-phenyl-substituted benzimidazol-2-one derivatives?
- Methodological Answer :
- ¹H NMR : Look for singlet peaks corresponding to the N-methyl group (~δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Substituents like phenyl rings produce splitting patterns dependent on para/meta positions .
- FT-IR : The carbonyl stretch (C=O) of the benzimidazol-2-one core appears at ~1680–1700 cm⁻¹, while N-H stretches (if present) occur near 3200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS can confirm molecular ions (e.g., [M+H]⁺) and fragmentation patterns consistent with the core structure .
Q. What computational methods are suitable for predicting the electronic properties of benzimidazol-2-one derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. Solvent effects (e.g., polarizable continuum models) improve accuracy for biological activity predictions . Software like Gaussian or ORCA is recommended for these analyses.
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, hydroxylation) influence the biological activity of benzimidazol-2-one derivatives?
- Methodological Answer :
- Halogenation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhances binding to enzymes like kinases or cytochrome P450. For example, 5-nitro derivatives show increased antiparasitic activity due to improved redox cycling .
- Hydroxylation : Hydroxy-phenyl substituents (e.g., 2,4-dihydroxyphenyl) improve solubility and hydrogen-bonding interactions, critical for antimicrobial or anticancer activity. However, steric effects from bulky groups (e.g., 3-propoxyphenoxy) may reduce membrane permeability .
- Validation : Use in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. What strategies resolve contradictions in pharmacological data for benzimidazol-2-one analogs (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Purity Verification : Ensure compounds are >95% pure via HPLC (C18 column, acetonitrile/water gradient) to eliminate impurities affecting bioactivity .
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ may arise from differences in ATP levels in cytotoxicity assays .
- Meta-Analysis : Cross-reference data from PubChem and crystallographic databases (e.g., CCDC) to identify structural outliers or polymorphic forms .
Q. How can X-ray crystallography elucidate the solid-state conformation and intermolecular interactions of 1-methyl-3-phenyl-substituted derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation of saturated solutions in dichloromethane/hexane mixtures. For challenging crystals, employ vapor diffusion with ethanol .
- Data Collection : Measure at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze packing motifs (e.g., π-π stacking between phenyl groups, hydrogen bonds involving the carbonyl oxygen) using Mercury software .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
